molecular formula C9H9BrO B1344253 8-Bromochromane CAS No. 3722-78-9

8-Bromochromane

Cat. No.: B1344253
CAS No.: 3722-78-9
M. Wt: 213.07 g/mol
InChI Key: YJOORJDFGHETSS-UHFFFAOYSA-N
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Description

8-Bromochromane (8-Br-Chr) is an organic compound belonging to the bromochromane class of compounds. It is a colorless liquid at room temperature and is used in a variety of laboratory applications. 8-Br-Chr is a versatile compound and is used in a number of scientific disciplines, including biochemistry, pharmacology, and chemical synthesis. Its unique properties make it an ideal reagent for a variety of chemical transformations.

Scientific Research Applications

Radiosensitization in Cancer Therapy

8-Bromoadenine (8BrA) has been identified as a potential DNA radiosensitizer for cancer radiation therapy. Its ability to efficiently interact with low-energy electrons (LEEs), which are short-living species generated during the radiation damage of DNA by high-energy radiation, makes it a candidate for enhancing the effectiveness of cancer radiation therapy. Studies have shown that electron attachment to 8BrA in the gas phase results in a stable parent anion below 3 eV electron energy, supporting the development of new therapeutic agents that enhance dissociative electron transfer to the DNA backbone, critical for inducing DNA strand breaks in cancerous tissue (Schürmann et al., 2017).

Chemical Synthesis and Reactivity

Research on 8-Bromochromane derivatives has contributed to the development of novel synthetic methodologies and the understanding of chemical reactivity. For example, the study of novel tocopherol derivatives related to γ-tocopherol has led to insights into bromination reactions and the mechanism of side reactions, enhancing our understanding of the chemical behavior of these compounds (Böhmdorfer et al., 2011).

Photolabile Protecting Groups

The development of photolabile protecting groups based on 8-aza-3-bromo-7-hydroxycoumarin-4-ylmethyl (aza-3-Bhc) demonstrates the application of brominated compounds in light-sensitive chemical processes. These groups exhibit excellent photolytic efficiency and hydrophilicity, with long-wavelength absorption maxima, making them suitable for applications in the controlled release of protected compounds upon exposure to light (Takano et al., 2014).

Analytical Chemistry and Environmental Studies

Studies on bromochromates, such as tetraalkylammonium bromochromates, have revealed their utility in the quantitative conversion of alcohols into aldehydes and ketones, showcasing their potential as reagents in analytical chemistry and organic synthesis (Ghammamy et al., 2009).

Magnetic Hybrid Nanomaterials

The synthesis of new magnetic bromochromate hybrid nanomaterials highlights the intersection of materials science and chemistry. These nanomaterials, characterized by techniques such as TEM, SEM, and VSM, offer insights into the creation of catalysts and the potential for applications in diverse areas, including magnetic separation and catalysis (Rahimi et al., 2014).

Safety and Hazards

8-Bromochromane is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling this compound .

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOORJDFGHETSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626605
Record name 8-Bromo-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-78-9
Record name 8-Bromo-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1-benzopyran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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